Gadoxetate disodium is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver. [, , , ] GBCAs are a class of compounds that enhance the contrast in MRI by altering the magnetic properties of nearby water molecules. [] Gadoxetate disodium exhibits hepatobiliary excretion, meaning it is taken up by hepatocytes (liver cells) and excreted into the bile, leading to enhanced contrast of the liver parenchyma and biliary system during MRI. [, , , , , ]
a) Optimizing Imaging Protocols: Further research is needed to optimize gadoxetate disodium administration protocols, potentially using lower doses or slower injection rates, to minimize the occurrence of TSM. [, ] Development and validation of new imaging sequences and analysis techniques could further improve the diagnostic accuracy and information obtained from gadoxetate disodium-enhanced MRI. [, , ]
c) Investigating Gadolinium Deposition: While the current study selection excludes discussion of gadolinium deposition, future research should continue to investigate the long-term effects of gadolinium retention in the brain and other organs following gadoxetate disodium administration, especially with repeated exposure. []
Gadoxetate disodium is classified as a gadolinium-based contrast agent. It is derived from gadolinium, which is known for its paramagnetic properties that enhance the contrast in MRI images. The chemical formula of gadoxetate disodium is CHGdNONa, and it is typically administered intravenously during imaging procedures.
The synthesis of gadoxetate disodium involves several steps, primarily focusing on the formation of the gadolinium complex with the chelating agent. The synthesis process can be outlined as follows:
The molecular structure of gadoxetate disodium features a central gadolinium ion coordinated by multiple carboxylate groups from the chelating agent. The structure can be represented as follows:
The presence of multiple carboxylate groups enhances the stability of the gadolinium complex and minimizes the risk of free gadolinium ion release in vivo, which could be toxic .
Gadoxetate disodium participates in various chemical reactions, primarily related to its interaction with biological systems:
These interactions are critical for its function as a contrast agent and influence its pharmacokinetics and dynamics.
The mechanism of action of gadoxetate disodium involves:
This dual mechanism—initial uptake followed by excretion—enables detailed assessment during different phases of MRI.
Gadoxetate disodium exhibits several important physical and chemical properties:
These properties are crucial for ensuring efficacy and safety during clinical use.
Gadoxetate disodium has significant applications in medical imaging:
Gadoxetate disodium (Gd-EOB-DTPA) undergoes selective hepatocellular uptake primarily through sinusoidal membrane transporters of the Organic Anion Transporting Polypeptide (OATP) family. This transporter-mediated process distinguishes it from conventional extracellular gadolinium-based contrast agents. Research demonstrates that OATP1B1 (SLCO1B1 gene product) and OATP1B3 (SLCO1B3 gene product) serve as the dominant influx transporters, accounting for approximately 50% of the administered dose being extracted by hepatocytes in individuals with normal liver function [1] [3] [7].
Table 1: Key Hepatocellular Uptake Transporters for Gadoxetate Disodium
Transporter | Gene | Affinity for Gadoxetate | Hepatocyte Distribution | Primary Substrates |
---|---|---|---|---|
OATP1B1 | SLCO1B1 | Low-affinity, High-capacity | Uniform (pan-lobular) | Bilirubin, bile acids, statins |
OATP1B3 | SLCO1B3 | Low-affinity, High-capacity | Perivenous predominance | Testosterone, bile acids, CCK-8 |
NTCP | SLC10A1 | High-affinity, Low-capacity | Basolateral membrane | Bile acids (primary) |
Cellular studies using transfected HEK293 cells confirm that gadoxetate is a low-affinity, high-capacity substrate for both OATP1B1 and OATP1B3, characterized by Michaelis-Menten kinetics with comparatively high Km values indicating lower binding affinity but efficient transport capacity [6] [10]. NTCP (SLC10A1 gene product), the sodium-taurocholate cotransporting polypeptide, also contributes to uptake but exhibits high-affinity, low-capacity transport kinetics, playing a secondary role compared to the OATP transporters [3] [10]. This differential affinity profile explains the efficient hepatic accumulation even at clinical doses (0.025 mmol/kg). Spatial distribution analysis reveals that OATP1B1 expression is uniform throughout the liver acinus, while OATP1B3 shows perivenous predominance, potentially contributing to zonal heterogeneity in gadoxetate enhancement patterns [3].
Quantitative dynamic contrast-enhanced MRI (DCE-MRI) studies in healthy volunteers provide in vivo validation, estimating a mean hepatic uptake rate (kᵢ) of 0.22 ± 0.05 per minute and a hepatic extraction fraction of 0.19 ± 0.04 [6] [10]. These measurements rely on tracer kinetic models that incorporate dual-input (hepatic artery and portal vein) and account for the extracellular distribution preceding hepatocellular uptake.
Following hepatocellular uptake, gadoxetate disodium undergoes active biliary excretion primarily mediated by ATP-dependent efflux transporters located on the canalicular membrane. Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is established as the principal transporter responsible for gadoxetate secretion into the bile canaliculi [1] [3] [4]. This is conclusively demonstrated by studies in MRP2-deficient rat models (TR⁻/GY rats), which exhibit severely impaired biliary excretion and prolonged hepatic retention of gadoxetate compared to wild-type controls [4] [6] [10].
The efflux process via MRP2 exhibits saturable kinetics, though saturation occurs at doses (≥ 0.6 mmol/kg) significantly higher than the standard clinical dose (0.025 mmol/kg) [6] [10]. At clinical doses, kinetic modeling in humans estimates a mean efflux rate constant (kₑf) of 0.017 ± 0.006 per minute, indicating a considerably slower process compared to uptake [10]. This differential in rates (uptake ~13x faster than efflux) facilitates the accumulation necessary for hepatobiliary phase imaging (~20 minutes post-injection).
In conditions of MRP2 deficiency or dysfunction, compensatory efflux mechanisms are activated. Research indicates upregulation of MRP3 (ABCC3) and MRP4 (ABCC4), located on the sinusoidal (basolateral) membrane, which mediate the reflux of gadoxetate back into the sinusoidal blood plasma for subsequent renal elimination [4] [6]. This compensatory pathway prevents toxic intracellular accumulation but alters the pharmacokinetic profile, reducing biliary contrast and increasing renal excretion. Inhibition studies using indocyanine green (ICG), another MRP2 substrate, confirm gadoxetate's interaction with this transporter. Co-administration experiments in mice demonstrated that gadoxetate disodium significantly inhibits ICG excretion (p=0.037 under hypothermia, p=0.015 under normothermia), directly implicating MRP2 inhibition as the mechanism [4].
Genetic variations in the genes encoding OATP and MRP transporters contribute significantly to inter-individual variability in gadoxetate disodium pharmacokinetics and enhancement patterns. These polymorphisms affect transporter expression, membrane localization, and substrate affinity.
Table 2: Clinically Relevant Genetic Polymorphisms Affecting Gadoxetate Disodium Handling
Gene | Polymorphism | Amino Acid Change | Functional Consequence | Impact on Gadoxetate Kinetics |
---|---|---|---|---|
SLCO1B1 | 388A>G (rs2306283) | N130D | Altered substrate specificity; Reduced function | Reduced hepatic uptake; Lower liver enhancement |
SLCO1B1 | 521T>C (rs4149056) | V174A | Reduced membrane expression; Severely impaired function | Markedly reduced hepatic uptake; Delayed/excluded hepatobiliary phase |
SLCO1B3 | 334T>G (rs4149117) | S112A | Possibly altered transport kinetics | Variable enhancement; Association with prostate cancer uptake [5] |
SLCO1B3 | 699G>A (rs7311358) | M233I | Altered testosterone transport; Variable impact on other substrates | Potential impact on enhancement kinetics; Requires further study |
ABCC2 (MRP2) | Various (e.g., -24C>T, 3972C>T) | Promoter/Non-synonymous | Reduced expression or function | Impaired biliary excretion; Prolonged hepatic retention |
The SLCO1B1 521T>C (V174A) polymorphism is particularly impactful. This variant causes markedly reduced OATP1B1 protein expression on the hepatocyte membrane and substantially diminished transport activity [3] [10]. Individuals homozygous for the C allele (CC genotype) exhibit significantly lower hepatic gadoxetate uptake and consequently reduced parenchymal enhancement during the hepatobiliary phase compared to individuals with the TT genotype [5] [10]. Similarly, the SLCO1B1 388A>G (N130D) polymorphism, often found in haplotypes with 521T>C (e.g., *1B allele), also reduces transport function, though less severely than V174A [10].
SLCO1B3 polymorphisms also influence gadoxetate handling. The SLCO1B3 334T>G (S112A) variant has been linked to altered gadoxetate kinetics, particularly noted in prostate cancer imaging where OATP1B3 is expressed de novo [5]. Patients harboring specific SLCO1B3 haplotypes associated with altered testosterone transport (e.g., 112S-233M) showed differential gadoxetate retention in metastatic castration-resistant prostate cancer (mCRPC) lesions [5]. Furthermore, polymorphisms in ABCC2 (MRP2 gene), such as the promoter variant -24C>T, can affect expression levels and contribute to variability in biliary excretion efficiency, though comprehensive human data correlating specific ABCC2 genotypes with gadoxetate efflux kinetics remain an active research area [4] [6].
Gadoxetate disodium shares OATP and MRP transporters with numerous endogenous compounds and pharmacotherapeutic agents, creating significant potential for competitive inhibition interactions. These interactions can substantially alter gadoxetate's hepatic uptake, biliary excretion, and diagnostic efficacy.
Endogenous inhibitors primarily include bile acids and bilirubin. Elevated serum bilirubin levels, as seen in obstructive jaundice or severe hepatic dysfunction, competitively inhibit OATP1B1/1B3-mediated uptake. Studies confirm that hyperbilirubinemia significantly reduces hepatic gadoxetate enhancement during the hepatobiliary phase due to this competitive blockade [3] [9]. Similarly, elevated bile acid concentrations, characteristic of cholestatic conditions, inhibit gadoxetate influx via the same OATP transporters.
Exogenous inhibitors encompass several drug classes. Rifampicin, a potent broad-spectrum OATP inhibitor, causes a significant decrease in hepatic enhancement in both preclinical and clinical observations [3] [9]. Cyclosporine A, an immunosuppressant and known inhibitor of OATP1B1, OATP1B3, and MRP2, similarly impairs both hepatocellular uptake and potentially biliary excretion of gadoxetate [3] [4]. Conversely, gadoxetate itself can act as an inhibitor of these transporters. Experimental evidence using indocyanine green (ICG), a model MRP2 substrate, demonstrated that gadoxetate pre-administration significantly reduced ICG excretion rates (logKₑ: -6.52 vs -5.87 in controls under hypothermia, p=0.037; -4.54 vs -4.14 under normothermia, p=0.015), confirming its inhibitory effect on MRP2 function [4]. Gadoxetate also showed a trend towards inhibiting ICG hepatic uptake (logKₐ: -0.771 vs -0.376, p=0.052 under hypothermia) [4].
These interactions follow competitive or mixed competitive-noncompetitive kinetics, depending on the specific inhibitor and transporter involved. The clinical implications are substantial:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7